molecular formula C9H7FN2 B8466094 4-Cyclopropyl-5-fluoronicotinonitrile

4-Cyclopropyl-5-fluoronicotinonitrile

Cat. No.: B8466094
M. Wt: 162.16 g/mol
InChI Key: GEAXVLSSRMCRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-5-fluoronicotinonitrile is a substituted pyridine derivative featuring a cyclopropyl group at the 4-position and a fluorine atom at the 5-position on the nicotinonitrile backbone. This compound belongs to the nitrile family, characterized by a cyano (-CN) group, which confers distinct reactivity and physicochemical properties.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

4-cyclopropyl-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C9H7FN2/c10-8-5-12-4-7(3-11)9(8)6-1-2-6/h4-6H,1-2H2

InChI Key

GEAXVLSSRMCRFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluoronitrile Derivatives: C4-FN (Perfluoroisobutyronitrile)

C4-FN (CAS 42532-60-5), or perfluoroisobutyronitrile, is a fully fluorinated nitrile used as a dielectric gas in high-voltage equipment. Key differences from 4-Cyclopropyl-5-fluoronicotinonitrile include:

  • Structure: C4-FN is a branched perfluorinated compound [(CF₃)₂-CF-CN], whereas 4-Cyclopropyl-5-fluoronicotinonitrile is a partially fluorinated aromatic nitrile with a cyclopropyl substituent.
  • Reactivity: The perfluorinated backbone of C4-FN reduces chemical reactivity, enhancing stability under high-voltage conditions. The aromatic ring and cyclopropyl group in 4-Cyclopropyl-5-fluoronicotinonitrile may increase susceptibility to electrophilic substitution or ring-opening reactions.

Picolinonitrile Derivatives: 6-Amino-5-nitropicolinonitrile

6-Amino-5-nitropicolinonitrile (CAS unspecified) is a picolinonitrile derivative with amino (-NH₂) and nitro (-NO₂) substituents. Comparisons include:

  • Substituent Effects: The amino and nitro groups in 6-Amino-5-nitropicolinonitrile introduce strong polarity and redox activity, contrasting with the fluorine and cyclopropyl groups in 4-Cyclopropyl-5-fluoronicotinonitrile, which prioritize steric and electronic modulation.
  • Hazard Profile: 6-Amino-5-nitropicolinonitrile requires stringent safety measures (e.g., medical consultation upon inhalation) due to its reactive nitro group . The fluorine and cyclopropyl groups in the target compound may reduce acute toxicity but require evaluation for long-term stability.

Comparative Data Table

Property 4-Cyclopropyl-5-fluoronicotinonitrile C4-FN (Perfluoroisobutyronitrile) 6-Amino-5-nitropicolinonitrile
Structure Aromatic nitrile with cyclopropyl, F Branched perfluorinated nitrile Picolinonitrile with NH₂, NO₂
Primary Application Pharmaceuticals/Agrochemicals (inferred) Dielectric gas for high-voltage systems Research/chemical synthesis
Reactivity Moderate (aromatic/F-substituted) Low (fluorine inertness) High (nitro/amino redox activity)
Hazards Likely low acute toxicity (inferred) Non-flammable, low toxicity Requires medical intervention
Key Functional Groups -CN, cyclopropyl, F -CN, CF₃ groups -CN, -NH₂, -NO₂

Research Findings and Limitations

  • SF₆’s 23,500) . No direct correlation to 4-Cyclopropyl-5-fluoronicotinonitrile’s applications.
  • 6-Amino-5-nitropicolinonitrile: Highlighted for nitro group-associated hazards, emphasizing the need for rigorous safety protocols in handling nitrile derivatives .

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